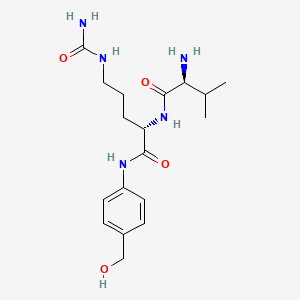

Val-cit-PAB-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Val-Cit-PAB-OH is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit will specifically be cleaved by Cathepsin B .

Synthesis Analysis

Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment. It was prepared from FMoc-Val-Cit-PAB with diethyl amine by stirring in DMF for 16 h at room temperature .Molecular Structure Analysis

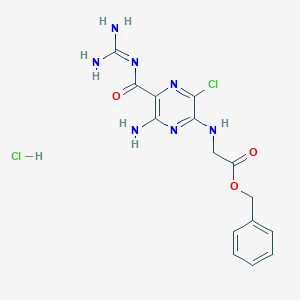

The molecular formula of Val-cit-PAB-OH is C18H29N5O4. The exact mass is 379.22 and the molecular weight is 379.461 .Chemical Reactions Analysis

Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment .Physical And Chemical Properties Analysis

Val-cit-PAB-OH is a white to almost white powder with a purity of at least 98%. It has a melting point of 168 °C (dec.) . The elemental analysis shows that it contains C, 56.98; H, 7.70; N, 18.46; O, 16.86 .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs) for Cancer Therapy

Val-cit-PAB-OH: is primarily used in the synthesis of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells . The linker is cleaved by cathepsin B, a protease highly expressed in cancer cells, ensuring that the drug conjugates release their payload directly into the cancerous tissue .

Targeted Drug Delivery

The specificity of Val-cit-PAB-OH for cathepsin B allows for targeted drug delivery. This is crucial in minimizing the side effects of chemotherapy by ensuring that the cytotoxic drugs are released only within the tumor microenvironment .

Synthesis of Tubulin Polymerization Inhibitors

Val-cit-PAB-OH: has been utilized in the synthesis of ADCs containing tubulin polymerization inhibitors such as KGP05 or monomethyl auristatin D (MMAD). These inhibitors disrupt the microtubule network within cells, which is essential for cell division and is a validated target for cancer therapy .

Immunotherapy Applications

This linker molecule has been used to create conjugates that target peptide antigens to natural killer T cells. This application is part of a broader strategy to harness the body’s immune system to fight cancer .

Modulation of Linker Stability

Research has shown that the stability of Val-cit-PAB-OH linkers can be modulated by small chemical modifications. This allows for the optimization of ADCs in terms of their stability in the bloodstream and their release rate within target cells .

Precursor for Synthesis of Advanced Linkers

Val-cit-PAB-OH: serves as a precursor in the synthesis of more complex linkers, such as Mc-Val-Cit-PABC-PNP. These advanced linkers are used to create next-generation ADCs with improved properties .

Mécanisme D'action

- Primary Targets : Val-cit-PAB-OH is designed to be a substrate for cathepsin B and related enzymes within tumor lysosomes . Cathepsin B is a protease present in lysosomes.

- Interaction with Targets : Cathepsin B specifically cleaves the peptide bond between the citrulline (Cit)-PAB portion of the Val-Cit-PAB-OH dipeptide linker .

- Affected Pathways : The Val-Cit-PAB-OH linker is part of the ADC structure. Once the ADC is internalized, it undergoes lysosomal degradation, leading to the removal of the monosaccharide and subsequent degradation of the exposed dipeptide .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGTWZUZGZKHY-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-cit-PAB-OH | |

CAS RN |

159857-79-1 |

Source

|

| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)

![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)